Bis(2-hexyldecyl) 8,8'-((4-hydroxybutyl)azanediyl)dioctanoate
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Overview
Description
This colorless oily material has gained significant attention as a component of the SARS-CoV-2 vaccine, BNT162b2, developed by BioNTech and Pfizer . It is one of the four components that form lipid nanoparticles, which encapsulate and protect the fragile mRNA, the active ingredient in these vaccines .
Preparation Methods
The preparation of Bis(2-hexyldecyl) 8,8’-((4-hydroxybutyl)azanediyl)dioctanoate was first described in a patent application by Acuitas Therapeutics in 2017 . The final step involves a reductive amination reaction where 4-aminobutanol is condensed with a lipid aldehyde, using sodium triacetoxyborohydride as the reducing agent to convert the intermediate imines to the amine of the product . This method is both simple and economical, making it suitable for industrial production .
Chemical Reactions Analysis
Bis(2-hexyldecyl) 8,8’-((4-hydroxybutyl)azanediyl)dioctanoate undergoes several types of chemical reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are not extensively documented.
Substitution Reactions: It can undergo substitution reactions, particularly involving the hydroxyl group.
Common Reagents and Conditions: Sodium triacetoxyborohydride is commonly used in its synthesis.
Major Products: The primary product is the amine formed from the reductive amination process.
Scientific Research Applications
Bis(2-hexyldecyl) 8,8’-((4-hydroxybutyl)azanediyl)dioctanoate is primarily used in the field of vaccine development. It plays a crucial role in the assembly of lipid nanoparticles that encapsulate mRNA, protecting it from degradation and promoting its uptake into cells . This compound ensures efficient vaccine assembly, protects the mRNA from premature degradation, and promotes the release of the nucleic acid into the cytoplasm for further processing after endocytosis . Its applications extend to both in vitro and in vivo studies, making it a valuable tool in scientific research .
Mechanism of Action
The mechanism of action of Bis(2-hexyldecyl) 8,8’-((4-hydroxybutyl)azanediyl)dioctanoate involves its ionizable nature. Below physiological pH, the compound becomes protonated at the nitrogen atom, yielding an ammonium cation that is attracted to the anionic messenger RNA (mRNA) . This interaction facilitates the encapsulation of mRNA within lipid nanoparticles. Once the nanoparticles are absorbed into antigen-presenting cells through receptor-mediated endocytosis, the acidic environment within the endosome fully protonates the compound, leading to the release of mRNA into the cytoplasm .
Comparison with Similar Compounds
Bis(2-hexyldecyl) 8,8’-((4-hydroxybutyl)azanediyl)dioctanoate is unique due to its specific structure and function in mRNA vaccine delivery. Similar compounds include:
ALC-0159: Another lipid used in mRNA vaccines, but with different structural properties.
SM-102: Used in Moderna’s mRNA vaccine, with a similar role in lipid nanoparticle formation.
MC3: A lipid used in siRNA delivery systems, sharing some functional similarities but differing in structure.
These compounds share the common goal of facilitating nucleic acid delivery but differ in their chemical structures and specific applications .
Properties
Molecular Formula |
C52H103NO5 |
---|---|
Molecular Weight |
822.4 g/mol |
IUPAC Name |
2-hexyldecyl 8-[[8-(2-hexyldecoxy)-8-oxooctyl]-(4-hydroxybutyl)amino]octanoate |
InChI |
InChI=1S/C52H103NO5/c1-5-9-13-17-21-29-39-49(37-27-15-11-7-3)47-57-51(55)41-31-23-19-25-33-43-53(45-35-36-46-54)44-34-26-20-24-32-42-52(56)58-48-50(38-28-16-12-8-4)40-30-22-18-14-10-6-2/h49-50,54H,5-48H2,1-4H3 |
InChI Key |
RUNMZEGRZDCEGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)COC(=O)CCCCCCCN(CCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC)CCCCO |
Origin of Product |
United States |
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